2-Hydroxy-5-(2-hydroxyethyl)phenyl ss-D-Glucopyranosiduronic Acid

Description

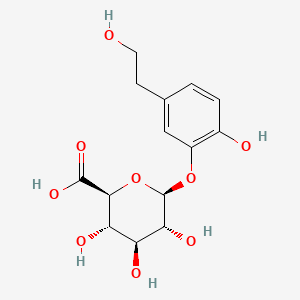

2-Hydroxy-5-(2-hydroxyethyl)phenyl β-D-glucopyranosiduronic acid (osmanthuside F) is a glucuronide-conjugated compound characterized by a β-D-glucopyranosiduronic acid moiety linked to a 2-hydroxy-5-(2-hydroxyethyl)phenyl group . Key properties include:

- Molecular formula: C₁₄H₁₈O₉

- Molecular weight: 330.29 g/mol

- LogP: -2.64 (high hydrophilicity)

- Storage: Requires -20°C for stability .

The glucuronic acid component enhances water solubility, making it relevant in drug metabolism and natural product biochemistry.

Properties

Molecular Formula |

C14H18O9 |

|---|---|

Molecular Weight |

330.29 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(2-hydroxyethyl)phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C14H18O9/c15-4-3-6-1-2-7(16)8(5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14-19H,3-4H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 |

InChI Key |

CPHMFZSEPDNJAZ-BYNIDDHOSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic and Microbial Oxidation of Saccharide Precursors

One of the most effective methods to prepare glucuronic acid derivatives involves microbial or enzymatic oxidation of saccharides. According to a patent (US5840881), microbial cells of the genus Pseudogluconobacter can be used to oxidize primary hydroxyl groups of saccharides to carboxylic acids, forming glucuronic acid derivatives:

- Microbial cells or enzymes are incubated with saccharide starting materials under aerobic conditions.

- Typical reaction conditions: temperature 25–40°C, pH 4–9 (preferably 6–8), aeration rate 0.1–5 L/min, stirring 50–2000 rpm.

- Reaction time ranges from 5 minutes to 3 days, typically 1–24 hours.

- Resting microbial cells are preferred for higher efficiency.

- The glucuronic acid moiety is formed by oxidation of the primary alcohol group on the sugar.

This biotransformation approach allows selective oxidation without harsh chemical reagents, preserving sensitive phenolic substituents.

Chemical Synthesis of the Aromatic Phenolic Moiety

The phenyl component with hydroxy and hydroxyethyl substituents can be synthesized via multi-step organic synthesis:

- Starting from o-nitrophenyl derivatives, reduction and substitution reactions introduce hydroxyethyl groups.

- Reduction methods include hydrazine hydrate reduction in biphasic solvent systems (water and nonpolar organic solvents like o-xylene), often catalyzed by bases such as sodium hydroxide or potassium hydroxide.

- Reaction temperatures are typically above 100°C, with reaction times ranging from 0.5 to 4 hours per step.

- A two-step reduction process is often used: first to reduce nitro groups to amines, then to form the hydroxyethyl substituted phenol.

Coupling of Phenolic Moiety with Glucuronic Acid

The conjugation of the hydroxyethyl phenyl compound to the glucopyranosiduronic acid involves glycosidic bond formation:

- This can be achieved chemically by activating the anomeric center of the sugar (e.g., as a glycosyl halide or trichloroacetimidate) followed by nucleophilic attack by the phenolic hydroxyl group.

- Alternatively, enzymatic glycosylation methods using glycosyltransferases can be employed for regio- and stereoselective coupling.

- The reaction conditions must preserve the integrity of both the phenolic and sugar moieties, often requiring mild temperatures and neutral to slightly acidic pH.

Purification and Yield Optimization

- Purification typically involves solvent extraction, crystallization, and chromatographic techniques.

- Organic solvents such as toluene, tetrahydrofuran (THF), and chlorinated solvents are used for extraction and washing.

- Activated carbon treatment may be applied to remove color impurities.

- Yields of glucuronic acid conjugates can range from 80% to over 85% purity when optimized.

Data Tables Summarizing Key Preparation Parameters

| Preparation Step | Conditions | Reagents/Catalysts | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Microbial oxidation of saccharide | 25–40°C, pH 6–8, aerobic, stirring | Pseudogluconobacter cells | 1–24 hours | N/A | Selective oxidation to glucuronic acid |

| Reduction of nitrophenyl compound | >100°C, hydrazine hydrate, NaOH base | Hydrazine hydrate, NaOH/KOH | 0.5–4 hours per step | High | Two-step reduction for hydroxyethyl phenol |

| Glycosylation coupling | Mild acidic to neutral, mild temp | Glycosyl donor (activated sugar) | Variable (hours) | Variable | Chemical or enzymatic glycosylation |

| Purification | Extraction, crystallization, filtration | Organic solvents (THF, toluene) | N/A | 80–85+ | Activated carbon decolorizing improves purity |

Extensive Research Discoveries and Notes

- The microbial oxidation method is environmentally friendly and scalable, allowing the production of glucuronic acid derivatives without harsh chemicals.

- Chemical synthesis of the aromatic portion requires careful control of reduction steps to avoid over-reduction or side reactions.

- Glycosylation remains the most challenging step due to the need for regio- and stereoselectivity; enzymatic methods are gaining traction for their specificity.

- Analytical methods such as HPLC, UPLC-Q-Orbitrap mass spectrometry, and NMR are essential for confirming product structure and purity.

- Recent advances in multiomics and metabolomics provide insights into the metabolic pathways that can be harnessed for biosynthesis of such compounds.

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxytyrosol 3’-Glucuronide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidative products.

Reduction: Reduction reactions can convert it back to hydroxytyrosol.

Substitution: It can participate in substitution reactions where the glucuronide moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled pH, temperature, and solvent systems to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include hydroxytyrosol, quinones, and various substituted phenolic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3’-Hydroxytyrosol 3’-Glucuronide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Hydroxytyrosol 3’-Glucuronide involves its antioxidant activity, where it scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells. It also modulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway, which are involved in inflammation and cellular stress responses . Additionally, it influences the expression of genes related to antioxidant defense and apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Structural Comparisons

Table 1: Structural and Functional Group Differences

Key Observations :

- Hydrophilicity : Osmanthuside F exhibits superior water solubility (LogP = -2.64) compared to benzilic acid (LogP ~2.0) and triazine derivatives due to its glucuronide group .

- Aromaticity vs. Carbohydrate Moieties : Compounds with triazolyl or triazine groups (e.g., ) prioritize aromatic interactions, whereas osmanthuside F’s glucuronide enhances hydrogen bonding and metabolic excretion.

- Biological Relevance : Formoterol intermediates (e.g., Compound b ) share hydroxyethyl groups but lack glucuronidation, favoring receptor binding over detoxification pathways.

Physicochemical and Stability Comparisons

Key Observations :

- Thermal Sensitivity : Osmanthuside F requires stringent storage (-20°C) compared to benzilic acid or triazines, reflecting its labile glucuronide linkage .

- Oxidative Stability : Formoterol intermediates may degrade under oxidative conditions, whereas osmanthuside F’s glucuronide may offer partial protection .

Biological Activity

2-Hydroxy-5-(2-hydroxyethyl)phenyl β-D-glucopyranosiduronic acid is a phenolic glycoside derived from hydroxytyrosol, a major compound found in extra virgin olive oil. This compound has garnered attention due to its potential biological activities, particularly its antioxidant properties and role in human metabolism. Understanding its biological activity is crucial for evaluating its therapeutic potential and health benefits.

- Molecular Formula: C14H18O9

- Molecular Weight: 330.29 g/mol

- IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(2-hydroxyethyl)phenoxy]oxane-2-carboxylic acid

- SMILES Representation: C(C1=CC(=C(C=C1O)C(COCC)O)O)O[C@@H]2OC@@HC@H[C@H]2O

Antioxidant Properties

Research indicates that 2-Hydroxy-5-(2-hydroxyethyl)phenyl β-D-glucopyranosiduronic acid exhibits significant antioxidant activity. This is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular environments. In vitro studies have demonstrated that this compound can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.

Anti-inflammatory Effects

In cellular models, this compound has shown promise in modulating inflammatory responses. For instance, in Caco-2 cell lines exposed to lipopolysaccharides (LPS), pre-treatment with the compound resulted in reduced nitric oxide production and lower activation of pro-inflammatory pathways mediated by MAPK signaling (p38 and ERK1/2) . This suggests a protective role against inflammation-induced cellular damage.

Antitumor Activity

Preliminary studies indicate potential antitumor effects of 2-Hydroxy-5-(2-hydroxyethyl)phenyl β-D-glucopyranosiduronic acid. In various cancer cell lines, including breast cancer models, the compound has been observed to induce apoptosis and inhibit cell proliferation. The mechanisms involved may include the modulation of estrogen receptor activity and interference with cell cycle progression .

Case Studies

-

Caco-2 Cell Line Study

- Objective: To evaluate the protective effects against LPS-induced inflammation.

- Methodology: Cells were treated with varying concentrations of the compound prior to LPS exposure.

- Results: Significant reductions in nitric oxide levels and MAPK pathway activation were recorded, indicating anti-inflammatory efficacy .

- Breast Cancer Cell Line Study

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-5-(2-hydroxyethyl)phenyl ss-D-Glucopyranosiduronic Acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves glycosylation of the phenolic hydroxyl group with activated glucuronic acid donors (e.g., imidate or trichloroacetimidate derivatives). Key steps include:

- Protecting group strategies for hydroxyls (e.g., acetyl or benzyl groups) to prevent undesired side reactions .

- Use of Lewis acids (e.g., BF₃·Et₂O) to promote glycosidic bond formation .

- Optimization via pH control (neutral to mildly acidic conditions) to enhance regioselectivity .

Efficiency metrics (yield, purity) should be monitored via HPLC or LC-MS .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify glycosidic linkage (e.g., β-anomeric proton at δ 4.5–5.5 ppm) and substitution patterns on the aromatic ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, particularly for glucuronide moieties .

- Infrared Spectroscopy (IR) : Detection of carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic stability data for glucopyranosiduronic acid derivatives in in vitro vs. in vivo models?

- Methodological Answer :

- Isotopic Labeling : Use deuterated analogs (e.g., deuterium at the hydroxyethyl group) to track metabolic pathways and identify hydrolysis or oxidation sites .

- Enzyme-Specific Assays : Compare stability in human liver microsomes (HLMs) vs. recombinant β-glucuronidases to isolate enzyme-specific degradation .

- Data Normalization : Account for interspecies variability (e.g., rodent vs. human plasma protein binding) using correction factors derived from control compounds .

Q. What experimental designs are optimal for studying the compound’s interaction with serum albumin or other transport proteins?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) by immobilizing human serum albumin (HSA) on a sensor chip and monitoring real-time interaction .

- Circular Dichroism (CD) : Detect conformational changes in HSA upon ligand binding, focusing on shifts in α-helix or β-sheet content .

- Competitive Binding Assays : Use fluorescent probes (e.g., warfarin for Site I or ibuprofen for Site II) to identify binding loci .

Q. How can researchers design in silico models to predict the compound’s pharmacokinetic behavior?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model glucuronide-enzyme interactions (e.g., with UDP-glucuronosyltransferases) using force fields like CHARMM or AMBER .

- QSAR Modeling : Corporate descriptors such as logP, polar surface area, and hydrogen-bond donors to predict absorption and clearance .

- Validation : Cross-check predictions against in vitro permeability (Caco-2 assays) and hepatic extraction ratios .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s antioxidant activity be addressed?

- Methodological Answer :

- Standardized Assays : Re-evaluate using the ORAC (Oxygen Radical Absorbance Capacity) assay with Trolox equivalents, ensuring pH and temperature consistency .

- ROS Scavenging Specificity : Differentiate between superoxide (via cytochrome c reduction) vs. hydroxyl radicals (via deoxyribose degradation) to pinpoint activity .

- Structural Analog Comparison : Compare with known antioxidants (e.g., 3-O-Methyl-α-D-glucopyranose) to identify critical functional groups .

Key Methodological Considerations from Evidence

- Synthesis : Prioritize regioselective glycosylation and protective group strategies .

- Characterization : Combine NMR and MS for unambiguous structural confirmation .

- Biological Assays : Use isotopic labeling and enzyme-specific models to address metabolic discrepancies .

- Computational Modeling : Integrate QSAR and MD simulations for PK/PD predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.